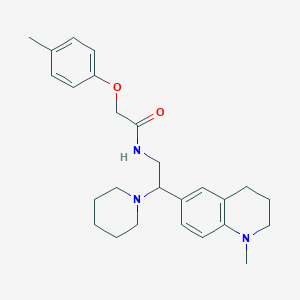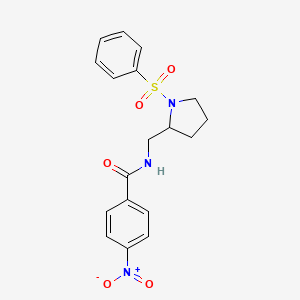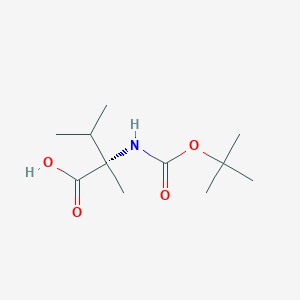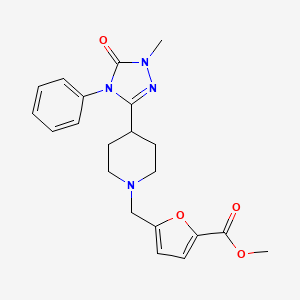![molecular formula C23H23NO2 B2871476 (2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one CAS No. 676587-26-1](/img/structure/B2871476.png)
(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, more commonly known as DEANP, is a synthetic compound composed of two aromatic rings, an alkyl group, and an amine group. It is a colorless and odorless solid compound that has a melting point of approximately 160°C. DEANP has been studied for its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
DEANP has been studied for its potential applications in several areas of scientific research. For example, it has been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. It has also been used as a catalyst in the synthesis of polymers and as a reagent for the preparation of various pharmaceuticals. Additionally, DEANP has been used as a fluorescent probe for the detection of various molecules and as a reactant in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of DEANP is not fully understood. However, it is believed that the amine group of DEANP acts as a nucleophile, reacting with the carbonyl group of the starting material to form an intermediate product. This intermediate product then undergoes a series of reactions to form the final product. Additionally, the aromatic rings of DEANP may interact with the starting material, resulting in the formation of additional products.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEANP have not been extensively studied. However, some studies have suggested that DEANP may have anti-inflammatory and anti-cancer properties. Additionally, DEANP has been shown to have an inhibitory effect on the production of nitric oxide in macrophages, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEANP is a relatively stable compound, making it an ideal reagent for use in laboratory experiments. Additionally, it is relatively inexpensive and easily accessible, making it a cost-effective option for researchers. However, DEANP is a relatively toxic compound and should be handled with care. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of DEANP are vast and the future directions for research are numerous. Some potential future directions include the development of new synthetic methods for the synthesis of DEANP, the exploration of its potential applications in the treatment of various diseases, and the investigation of its potential use as a fluorescent probe for the detection of various molecules. Additionally, further research is needed to better understand the biochemical and physiological effects of DEANP and to identify potential toxic effects.
Métodos De Síntesis
DEANP is synthesized from a variety of starting materials, including aromatic aldehydes, aromatic ketones, and amines. The synthesis process involves the condensation of the aldehyde or ketone with the amine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-24(4-2)19-13-9-17(10-14-19)11-16-22(25)21-15-12-18-7-5-6-8-20(18)23(21)26/h5-16,26H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXVYUCFGNWJBA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871393.png)



![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2871397.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/no-structure.png)
![N-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2871403.png)

![2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2871406.png)

![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2871412.png)
![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)